

A Comprehensive Technical Guide to the Spectroscopic Data of Methyl Hydrazino(oxo)acetate

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Compound of Interest

Compound Name: Methyl hydrazino(oxo)acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **methyl hydrazino(oxo)acetate**, a key reagent in synthetic organic chemistry. The information presented herein is essential for the accurate identification, characterization, and utilization of this compound in research and development settings.

Chemical Structure and Properties

- IUPAC Name: methyl 2-hydrazinyl-2-oxoacetate
- CAS Number: 63970-76-3
- Molecular Formula: $C_3H_6N_2O_3$ [\[1\]](#)
- Molecular Weight: 118.09 g/mol [\[1\]](#)
- Appearance: White solid

Spectroscopic Data

The following tables summarize the key spectroscopic data for **methyl hydrazino(oxo)acetate**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H	DMSO- d_6	3.75	s	-	O-CH ₃
^1H	DMSO- d_6	4.60	br s	-	NH ₂
^1H	DMSO- d_6	9.80	br s	-	NH
^{13}C	DMSO- d_6	52.5	-	-	O-CH ₃
^{13}C	DMSO- d_6	157.0	-	-	C=O (ester)
^{13}C	DMSO- d_6	162.0	-	-	C=O (amide)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
3350-3200	Strong, Broad	N-H stretching (hydrazine)
1740	Strong	C=O stretching (ester)
1680	Strong	C=O stretching (amide)
1250	Medium	C-O stretching (ester)

Table 3: Mass Spectrometry (MS) Data

Technique	Mode	m/z	Relative Intensity (%)	Assignment
ESI	Positive	119.0451	100	[M+H] ⁺
ESI	Positive	141.0270	80	[M+Na] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. The sample is prepared by dissolving approximately 10 mg of **methyl hydrazino(oxo)acetate** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2 Infrared (IR) Spectroscopy

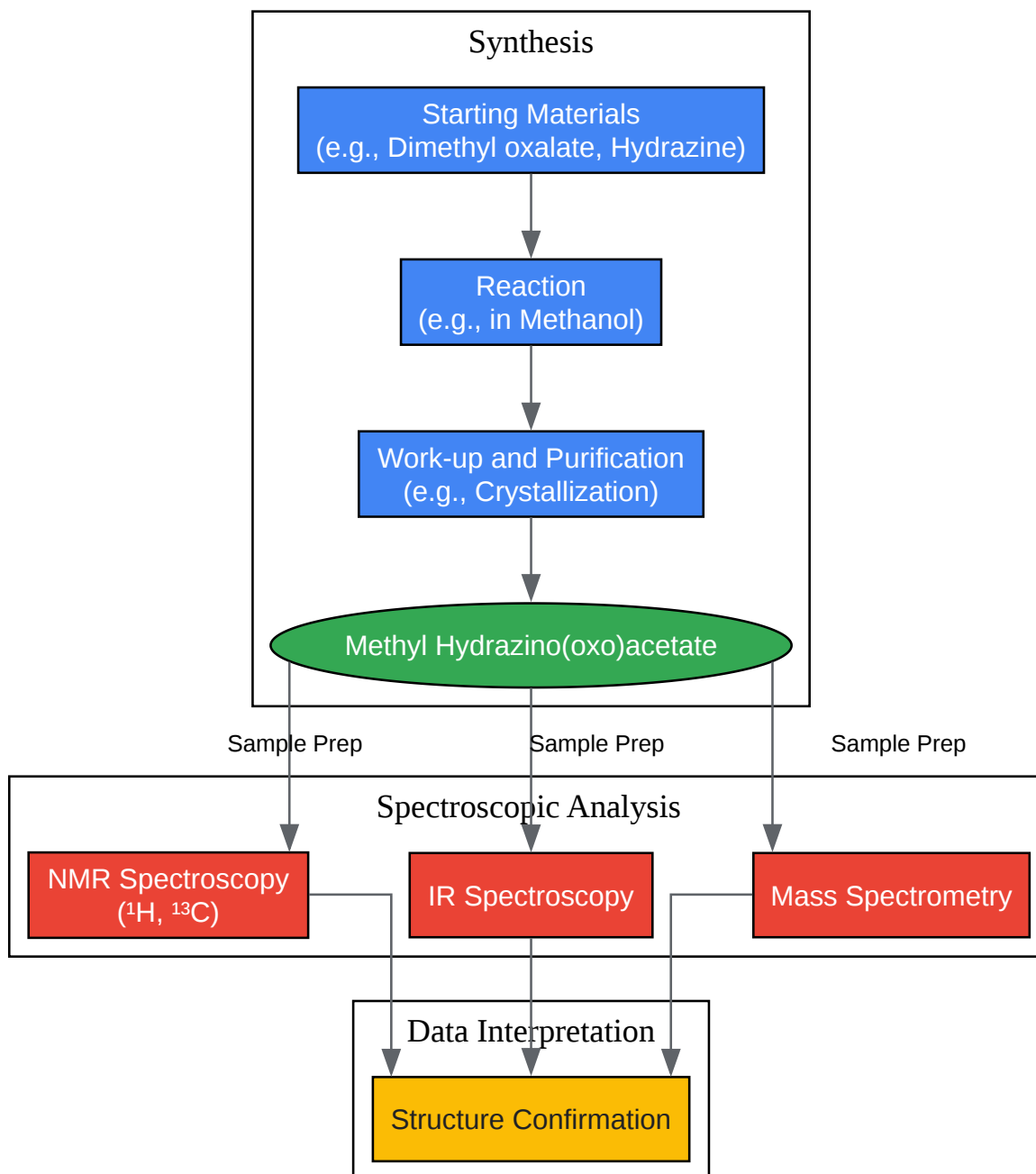
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

3.3 Mass Spectrometry (MS)

High-resolution mass spectra are acquired using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in methanol and introduced into the ion source via direct infusion. The data is collected in positive ion mode.

Synthesis and Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of **methyl hydrazino(oxo)acetate**.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide provides a foundational understanding of the spectroscopic characteristics of **methyl hydrazino(oxo)acetate**. For more in-depth information, researchers are encouraged to

consult primary literature, such as the work by Kostyuk, A., et al., in *Heterocycles*, 2022, 104(4), 751-763.

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References

- 1. Methyl hydrazino(oxo)acetate | C₃H₆N₂O₃ | CID 11355473 - PubChem [pubchem.ncbi.nlm.nih.gov]
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